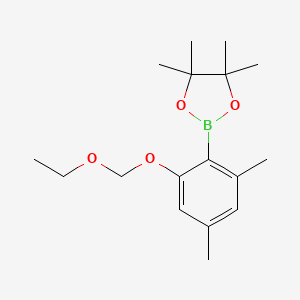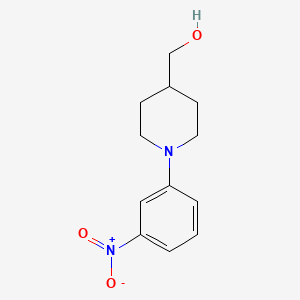
2-(2,4-Difluorophenyl)-4-methyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Difluorophenyl)-4-methyl-1H-pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a 2,4-difluorophenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-4-methyl-1H-pyrrole typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable pyrrole precursor under acidic or basic conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 2,4-difluorobenzaldehyde reacts with pyrrole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of alternative catalysts or solvents that are more environmentally friendly may be explored to enhance the sustainability of the production process .
化学反応の分析
Types of Reactions
2-(2,4-Difluorophenyl)-4-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced pyrrole compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted phenyl-pyrrole compounds.
科学的研究の応用
2-(2,4-Difluorophenyl)-4-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
作用機序
The mechanism of action of 2-(2,4-difluorophenyl)-4-methyl-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction .
類似化合物との比較
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Similar structure but with a pyridine ring instead of a pyrrole ring.
2-(2,4-Difluorophenyl)-1H-imidazole: Contains an imidazole ring instead of a pyrrole ring.
2-(2,4-Difluorophenyl)-3-methyl-1H-pyrrole: Similar structure with a different substitution pattern on the pyrrole ring
Uniqueness
2-(2,4-Difluorophenyl)-4-methyl-1H-pyrrole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-difluorophenyl group can enhance its stability and alter its electronic properties, making it a valuable compound for various applications .
特性
分子式 |
C11H9F2N |
|---|---|
分子量 |
193.19 g/mol |
IUPAC名 |
2-(2,4-difluorophenyl)-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C11H9F2N/c1-7-4-11(14-6-7)9-3-2-8(12)5-10(9)13/h2-6,14H,1H3 |
InChIキー |
XPGGZUAEEBZKSW-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=C1)C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689080.png)


![5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689098.png)


![[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13689121.png)






![6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689181.png)
